Cas no 1823924-52-2 (3-Chloro-7-fluoro-6-methoxyquinoline)

3-Chloro-7-fluoro-6-methoxyquinoline is a halogenated quinoline derivative with a distinct substitution pattern that enhances its utility in synthetic and medicinal chemistry. The presence of chloro, fluoro, and methoxy functional groups at the 3-, 7-, and 6-positions, respectively, confers reactivity for further derivatization, making it a valuable intermediate in the synthesis of pharmacologically active compounds. Its electron-withdrawing substituents influence the quinoline core's electronic properties, facilitating selective reactions such as cross-coupling or nucleophilic substitution. The compound's stability under standard conditions and compatibility with diverse reaction conditions underscore its versatility in heterocyclic chemistry and drug discovery applications.
3-Chloro-7-fluoro-6-methoxyquinoline structure
1823924-52-2 structure
Product Name:3-Chloro-7-fluoro-6-methoxyquinoline
CAS No:1823924-52-2
MF:C10H7ClFNO
MW:211.620085000992
CID:4821751
Update Time:2025-10-28

3-Chloro-7-fluoro-6-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-CHLORO-7-FLUORO-6-METHOXYQUINOLINE
    • 3-Chloro-7-fluoro-6-methoxyquinoline
    • Inchi: 1S/C10H7ClFNO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3
    • InChI Key: BBOVYPQSSFVTQH-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C2C=C(C(=CC2=C1)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • XLogP3: 2.9
  • Topological Polar Surface Area: 22.1

3-Chloro-7-fluoro-6-methoxyquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Additional information on 3-Chloro-7-fluoro-6-methoxyquinoline

3-Chloro-7-fluoro-6-methoxyquinoline: A Comprehensive Overview

The compound 3-Chloro-7-fluoro-6-methoxyquinoline (CAS No. 1823924-52-2) is a highly specialized heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of chlorine, fluorine, and methoxy groups at specific positions on the quinoline framework imparts unique chemical and physical properties to this molecule, making it a subject of extensive research.

Recent studies have highlighted the potential of 3-Chloro-7-fluoro-6-methoxyquinoline as a versatile building block in drug discovery. The substitution pattern of this compound allows for precise modulation of its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Researchers have explored its role as a lead compound in the development of anti-inflammatory agents, where its ability to inhibit key inflammatory pathways has shown promising results. Additionally, the compound's electronic properties make it an attractive candidate for use in organic electronics, particularly in the design of light-emitting diodes (LEDs) and photovoltaic devices.

The synthesis of 3-Chloro-7-fluoro-6-methoxyquinoline involves a multi-step process that typically begins with the preparation of the quinoline skeleton. This is followed by selective substitution at the 3-, 6-, and 7-positions using advanced organic reaction techniques such as nucleophilic aromatic substitution and Friedel-Crafts alkylation. The challenge lies in achieving high yields while maintaining the stereochemical integrity of the molecule. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, paving the way for large-scale production.

In terms of biological activity, 3-Chloro-7-fluoro-6-methoxyquinoline has demonstrated potent inhibitory effects against various enzymes associated with neurodegenerative diseases. For instance, studies have shown that this compound can effectively inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for therapeutic interventions targeting central nervous system disorders. Furthermore, preclinical trials have indicated that this compound exhibits low toxicity profiles, which is a critical factor for its potential use in clinical settings.

The application of 3-Chloro-7-fluoro-6-methoxyquinoline extends beyond pharmacology into materials science. Its unique electronic properties make it an ideal candidate for use in organic semiconductors. Researchers have successfully incorporated this compound into thin-film transistors (TFTs), where it has shown enhanced charge transport characteristics compared to traditional materials. The fluorine and methoxy substituents play a crucial role in modulating the electronic properties of the molecule, enabling it to function effectively under diverse operating conditions.

Recent breakthroughs in computational chemistry have further enhanced our understanding of 3-Chloro-7-fluoro-6-methoxyquinoline's molecular behavior. Advanced molecular modeling techniques have provided insights into its conformational flexibility and interaction patterns with biological targets. These findings have been instrumental in guiding rational drug design efforts and optimizing the compound's therapeutic potential.

In conclusion, 3-Chloro-7-fluoro-6-methoxyquinoline stands out as a multifaceted compound with applications spanning drug discovery, materials science, and beyond. Its unique chemical structure and versatile functional groups make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new facets of its properties and applications, this compound is poised to play an increasingly significant role in advancing both scientific research and industrial innovation.

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